molecular formula C11H10N2O8 B2451533 Dimethyl 2-(2,4-dinitrophenyl)malonate CAS No. 59562-41-3

Dimethyl 2-(2,4-dinitrophenyl)malonate

Cat. No.: B2451533
CAS No.: 59562-41-3
M. Wt: 298.207
InChI Key: YFDXRBRLHPIEKO-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C11H10N2O8. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 2,4-dinitrophenyl group and two methoxy groups. This compound is known for its applications in organic synthesis and research due to its unique chemical properties .

Scientific Research Applications

Dimethyl 2-(2,4-dinitrophenyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2,4-dinitrophenyl)malonate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dinitrochlorobenzene with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: 2,4-diaminophenyl derivatives.

    Hydrolysis: Malonic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2,4-dinitrophenyl)malonate is unique due to the presence of both the 2,4-dinitrophenyl group and the malonate ester groups. This combination imparts distinct chemical reactivity and makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

dimethyl 2-(2,4-dinitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O8/c1-20-10(14)9(11(15)21-2)7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDXRBRLHPIEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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